3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine
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Overview
Description
3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds. Specific reaction conditions such as temperature, pressure, and time are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are also investigated for their therapeutic potential.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
3-[4-(2-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is unique due to its specific substitution pattern on the pyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H27N5O2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27N5O2/c1-28-18-8-4-3-7-17(18)21(27)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-5-2-6-12-24/h3-4,7-10H,2,5-6,11-16H2,1H3 |
InChI Key |
DXASGPIQIHYGKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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